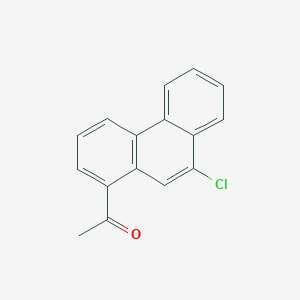
1-(9-Chlorophenanthren-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Chlorophenanthren-1-yl)ethanone is an organic compound with the molecular formula C16H11ClO It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 9th position and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-1-yl)ethanone typically involves the chlorination of phenanthrene followed by the introduction of the ethanone group. One common method is the Friedel-Crafts acylation reaction, where phenanthrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(9-Chlorophenanthren-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenanthrene-9-carboxylic acid or phenanthrene-9-one.
Reduction: Formation of 1-(9-chlorophenanthren-1-yl)ethanol.
Substitution: Formation of 1-(9-substituted phenanthren-1-yl)ethanone derivatives.
Scientific Research Applications
1-(9-Chlorophenanthren-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9-Chlorophenanthren-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target proteins. Detailed studies on its mechanism of action are essential for understanding its biological and pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(9-Bromophenanthren-1-yl)ethanone
- 1-(9-Iodophenanthren-1-yl)ethanone
- 1-(9-Fluorophenanthren-1-yl)ethanone
Comparison
1-(9-Chlorophenanthren-1-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, iodine, and fluorine analogs
Properties
CAS No. |
26847-81-4 |
|---|---|
Molecular Formula |
C16H11ClO |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(9-chlorophenanthren-1-yl)ethanone |
InChI |
InChI=1S/C16H11ClO/c1-10(18)11-7-4-8-13-12-5-2-3-6-14(12)16(17)9-15(11)13/h2-9H,1H3 |
InChI Key |
RCKZHOXKMGOYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


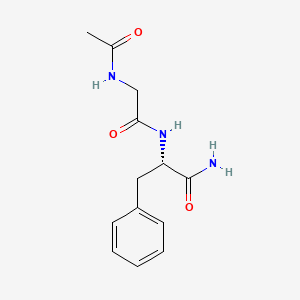
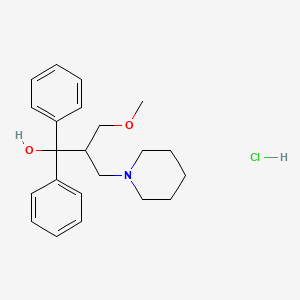

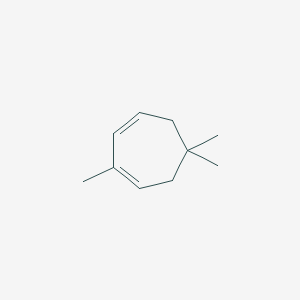
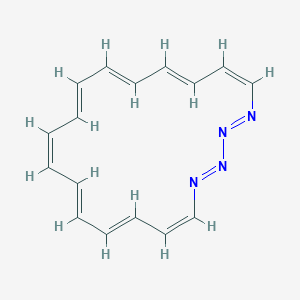
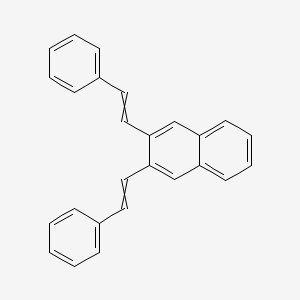

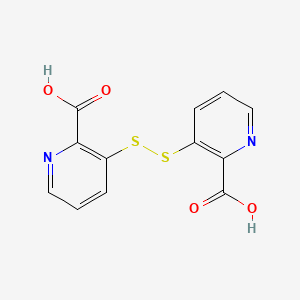

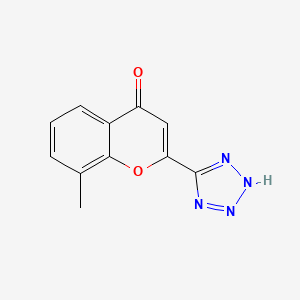
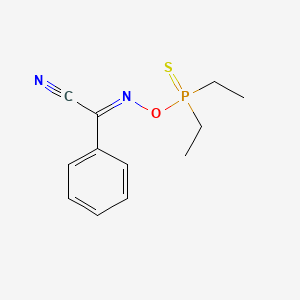
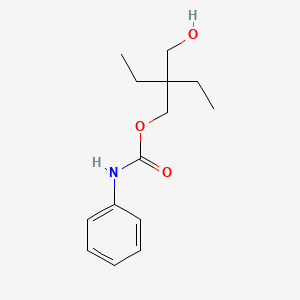
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
methanone](/img/structure/B14695403.png)
